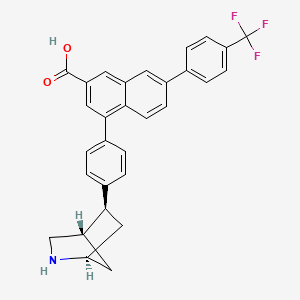

MRS4738

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H24F3NO2 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C30H24F3NO2/c31-30(32,33)24-8-5-17(6-9-24)20-7-10-26-21(11-20)12-22(29(35)36)14-28(26)19-3-1-18(2-4-19)27-15-25-13-23(27)16-34-25/h1-12,14,23,25,27,34H,13,15-16H2,(H,35,36)/t23-,25-,27-/m1/s1 |

InChI Key |

PXJXLYRJAGOTQU-DFZDUAMZSA-N |

Isomeric SMILES |

C1[C@@H]2C[C@@H]([C@H]1CN2)C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F |

Canonical SMILES |

C1C2CC(C1CN2)C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

MRS4738: A Technical Guide to its Mechanism of Action as a Potent P2Y14 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 has emerged as a significant pharmacological tool and a potential therapeutic candidate due to its potent and high-affinity antagonism of the P2Y14 receptor (P2Y14R).[1][2] This G protein-coupled receptor (GPCR) is activated by UDP-sugars, such as UDP-glucose, and plays a crucial role in various physiological and pathophysiological processes, particularly in the immune system and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with the P2Y14R signaling pathway.

Core Mechanism of Action: Competitive Antagonism of the P2Y14 Receptor

This compound acts as a competitive antagonist at the P2Y14 receptor.[3] This means that it binds to the same site on the receptor as the endogenous agonists (e.g., UDP-glucose) but does not activate the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating downstream signaling cascades. This competitive antagonism has been demonstrated through functional assays, such as the inhibition of agonist-induced effects and rightward shifts in agonist dose-response curves, a hallmark of competitive antagonists as described by Schild analysis.[3][4][5][6][7]

Quantitative Data Summary

The potency and affinity of this compound for the P2Y14 receptor have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for this compound and related compounds.

| Compound | Assay Type | Cell Line | Receptor Species | Parameter | Value | Reference |

| This compound | Fluorescence Binding Assay | CHO | Human | IC50 | 3.11 nM | [8] |

| This compound (enantiomer 15) | Fluorescence Binding Assay | Not Specified | Human | Affinity | Higher than PPTN (Compound 1) | [9] |

| PPTN (Compound 1) | Functional cAMP Assay | C6 Glioma | Human | K_B | 434 pM | [3] |

| Isoquinuclidine 34 | Not Specified | Not Specified | Not Specified | IC50 | 15.6 nM | [1][9] |

| Isonortropanol 30 | Not Specified | Not Specified | Not Specified | IC50 | 21.3 nM | [1][9] |

Note: IC50 values from competitive binding assays are dependent on the concentration and affinity of the labeled ligand used. K_B_ values from functional assays like the Schild analysis provide a more direct measure of antagonist affinity.

Signaling Pathways Modulated by this compound

The P2Y14 receptor is a G_i/o_-coupled GPCR.[10] Its activation by endogenous agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. By competitively blocking the P2Y14 receptor, this compound prevents these downstream signaling events.

Experimental Protocols

Fluorescence Competition Binding Assay

This protocol describes a method to determine the binding affinity (K_i_) of this compound for the P2Y14 receptor using a competitive binding assay with a fluorescently labeled ligand.

Materials:

-

CHO-K1 cells stably expressing human P2Y14R

-

Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN with a fluorescent tag)

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture CHO-K1-hP2Y14R cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

-

Preparation of Ligands:

-

Prepare a stock solution of the fluorescently labeled antagonist in DMSO. Dilute to a working concentration (e.g., 2X the K_d_ value) in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay:

-

Wash the cells once with assay buffer.

-

Add the serially diluted this compound to the wells.

-

Add the fluorescently labeled antagonist to all wells (except for the background wells).

-

Include control wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand + a high concentration of a known unlabeled antagonist).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours in the dark to reach binding equilibrium.

-

Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Plot the fluorescence intensity against the log concentration of this compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the fluorescent ligand and K_d_ is its dissociation constant.

-

In Vivo Model of Allergic Asthma

This compound has shown efficacy in animal models of allergic asthma. The following is a representative protocol for an ovalbumin (OVA)-induced asthma model in mice.

Animals: Female BALB/c mice (6-8 weeks old).

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

-

Drug Administration: From day 21 to 27, administer this compound or vehicle control (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal or intranasal).

-

Challenge: On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

-

Assessment (Day 28):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

-

Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

-

Conclusion

This compound is a potent and selective competitive antagonist of the P2Y14 receptor. Its mechanism of action involves the direct blockade of the receptor, thereby inhibiting downstream signaling pathways, including the G_i_-mediated inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade. The in vitro and in vivo data strongly support its potential as a valuable research tool for elucidating the roles of the P2Y14 receptor and as a promising lead compound for the development of novel therapeutics for inflammatory diseases such as asthma. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 6. SPIKESfunc [spikesfunc.github.io]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

MRS4738: A Technical Guide to a Potent P2Y14 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4738 is a potent and selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in various inflammatory and neuropathic pain pathways. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the P2Y14 receptor. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist of the P2Y14 receptor.[1][2][3] The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By blocking the binding of these agonists, this compound prevents this downstream signaling cascade.

The P2Y14 receptor is expressed in various tissues, including immune cells like neutrophils and eosinophils, as well as in the central nervous system.[2] Its activation is associated with inflammatory responses and pain signaling. Consequently, the antagonistic action of this compound has shown therapeutic potential in preclinical models of asthma and neuropathic pain.[5][6][7][8]

Signaling Pathways

The signaling cascade initiated by P2Y14R activation and inhibited by this compound is multifaceted. The primary pathway involves the Gi alpha subunit inhibiting adenylyl cyclase. However, the Gβγ subunits can activate other downstream effectors. Additionally, P2Y14R activation has been shown to induce RhoA activation, leading to cytoskeletal rearrangement and chemotaxis in neutrophils, as well as stimulate the MAP kinase and STAT3 signaling pathways in other cell types.[1][2][9]

Quantitative Data

This compound is a pure (S,S,S) 2-azanorbornane enantiomer that displays high affinity for the P2Y14 receptor.[5][6][7] Its binding affinity has been characterized in both human and mouse orthologs of the receptor.

| Parameter | Species | Value | Assay | Reference |

| IC50 | Human P2Y14R | 3.11 nM | Fluorescence Binding Assay | [5] |

| IC50 | Mouse P2Y14R | 34.2 nM | Fluorescence Binding Assay | [5] |

Experimental Protocols

In Vitro: Fluorescence Binding Assay

This protocol is used to determine the binding affinity of compounds to the P2Y14 receptor expressed in whole cells.[6][10]

Workflow:

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R) are cultured in appropriate media.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a suitable assay buffer.

-

Incubation: The cells are incubated with a known fluorescently labeled P2Y14R antagonist, which serves as a tracer.

-

Competition: Increasing concentrations of the test compound (this compound) are added to displace the fluorescent tracer from the receptor.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Detection: The amount of bound fluorescent tracer is quantified using a suitable detection method, such as flow cytometry or a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of the test compound, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent tracer) is determined by non-linear regression analysis.

In Vivo: Mouse Model of Allergic Asthma

This model is used to evaluate the anti-inflammatory effects of this compound in the context of allergic airway inflammation.[11] A double prodrug of this compound, MRS4815, has been shown to dramatically reduce lung inflammation in this model.[5][6][7]

Workflow:

Detailed Methodology:

-

Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), administered with an adjuvant such as Aspergillus oryzae protease, via the oropharyngeal route. This is repeated after one week.[11]

-

Challenge: Fourteen days after the initial sensitization, the mice are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.[11]

-

Treatment: The test compound (this compound or its prodrug) is administered, for example, via intraperitoneal (i.p.) injection, 30 minutes prior to the allergen challenge.[11]

-

Sample Collection: At a defined time point after the challenge (e.g., 48 hours), the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.

-

Analysis: The BAL fluid is analyzed for the total and differential cell counts, with a particular focus on eosinophils, which are characteristic of allergic asthma. Cytokine levels in the BAL fluid can also be measured to assess the inflammatory response.

In Vivo: Mouse Model of Neuropathic Pain

The chronic constriction injury (CCI) model is a widely used model to study neuropathic pain and to evaluate the efficacy of analgesic compounds.[10][12]

Workflow:

Detailed Methodology:

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb of a mouse is exposed, and loose ligatures are tied around it. This procedure leads to the development of chronic neuropathic pain.

-

Behavioral Testing: Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

-

Drug Administration: Once neuropathic pain is established (typically 7 days post-surgery), this compound is administered, for instance, by i.p. injection.[10][12]

-

Post-treatment Assessment: The paw withdrawal threshold is measured at various time points after drug administration to determine the onset, magnitude, and duration of the analgesic effect.[12]

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y14 receptor in health and disease. Its high potency and demonstrated efficacy in preclinical models of inflammation and neuropathic pain highlight the therapeutic potential of targeting this receptor. The data and protocols presented in this guide provide a foundation for further research and development of P2Y14R antagonists as a novel class of therapeutics. Further investigation into the pharmacokinetics and safety profile of this compound and its analogs is warranted to advance these findings toward clinical applications.

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. research.unipd.it [research.unipd.it]

- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

MRS4738: A Potent and Selective P2Y14 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and characterization of MRS4738, a potent and selective antagonist of the P2Y14 receptor (P2Y14R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2Y14R in various inflammatory and neurological conditions.

Introduction to the P2Y14 Receptor

The P2Y14 receptor, also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] It is activated by extracellular UDP-sugars, most notably UDP-glucose, as well as UDP.[1][3] The P2Y14R is primarily coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, mobilization of intracellular calcium, and activation of RhoA.[1][3][5]

The P2Y14 receptor is expressed in various tissues and cell types, with prominent expression in immune cells such as neutrophils and mast cells, as well as in the brain and epithelial tissues.[4][5] Its involvement in inflammatory processes has made it an attractive target for the development of novel therapeutics for conditions including asthma, neuropathic pain, and acute kidney injury.[6][7][8]

This compound: A High-Affinity P2Y14R Antagonist

This compound is a small molecule antagonist that exhibits high affinity and selectivity for the human P2Y14 receptor.[9][10] It has been shown to possess anti-hyperalgesic and anti-asthmatic activity in preclinical in vivo models.[9][10][11] The chemical structure of this compound is based on a naphthalene- and piperidine-containing scaffold.[6]

Quantitative Data

The antagonistic potency of this compound and related compounds has been determined in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antagonist Activity of this compound and Related Compounds at the Human P2Y14 Receptor

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Fluorescence Binding Assay | CHO cells expressing hP2Y14R | 3.11 | [4] |

| PPTN (prototypical antagonist) | Fluorescence Binding Assay | CHO cells expressing hP2Y14R | - | [6] |

| MRS4815 (prodrug of this compound) | - | - | - | [10][12] |

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a fluorescent ligand or agonist response.

Table 2: In Vivo Efficacy of this compound and its Prodrugs

| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| This compound | Mouse model of neuropathic pain | 10 µmol/kg | Intraperitoneal (i.p.) | Reversal of mechano-allodynia | [13] |

| MRS4815 (prodrug of This compound ) | Mouse model of allergic asthma | - | - | Dramatically reduced lung inflammation | [10][11][12] |

Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by its endogenous agonists, such as UDP-glucose, initiates a signaling cascade characteristic of Gi-coupled receptors.

Caption: P2Y14 Receptor Signaling Cascade.

Mechanism of this compound Antagonism

This compound acts as a competitive antagonist at the P2Y14 receptor, preventing the binding of endogenous agonists and thereby inhibiting downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. niddk.nih.gov [niddk.nih.gov]

- 8. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

MRS4738: A Potent and Selective P2Y14 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a synthetic organic molecule that has emerged as a potent and high-affinity antagonist for the P2Y14 receptor (P2Y14R).[1][2] This receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and plays a significant role in various physiological and pathophysiological processes, particularly in the immune system. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid, is a complex molecule featuring a naphthalene core.[3] Its structure is distinguished by a bridged piperidine analogue, specifically a (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl group, which contributes to its high affinity for the P2Y14 receptor.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |

| Canonical SMILES | C1=CC(=CC=C1[C@H]2C[C@H]3C[C@@H]2CN3)C4=CC(=CC5=C4C=CC(=C5)C6=CC=C(C=C6)C(F)(F)F)C(=O)O[3] |

| Isomeric SMILES | C1[C@@H]2C--INVALID-LINK--C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F[3] |

| InChI | InChI=1S/C30H24F3NO2/c31-30(32,33)24-8-5-17(6-9-24)20-7-10-26-21(11-20)12-22(29(35)36)14-28(26)19-3-1-18(2-4-19)27-15-25-13-23(27)16-34-25/h1-12,14,23,25,27,34H,13,15-16H2,(H,35,36)/t23-,25-,27-/m1/s1[3] |

| InChI Key | PXJXLYRJAGOTQU-DFZDUAMZSA-N[3] |

| Molecular Formula | C30H24F3NO2 |

| Molecular Weight | 487.51 g/mol |

| Compound Class | Synthetic organic[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Calculated logD at pH 7.4 | 2.87 | [6] |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the P2Y14 receptor. Its antagonistic activity has been demonstrated in various in vitro and in vivo models.

Table 3: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| P2Y14R Antagonist Binding | hP2Y14R-CHO cells | IC50 | 2.40 nM | [7] |

| Cytotoxicity | HepG2 cells | IC50 | 11 μM | [2] |

The pure (S,S,S) 2-azanorbornane enantiomer, this compound, exhibits higher affinity for the P2Y14 receptor compared to its parent compound and other stereoisomers.[5]

Mechanism of Action: P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligands, such as UDP-glucose, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound exerts its antagonistic effect by blocking the binding of these agonists to the P2Y14 receptor, thereby preventing the downstream signaling cascade.

Caption: P2Y14 Receptor Signaling Pathway and Inhibition by this compound.

In Vivo Activity

This compound has demonstrated significant efficacy in animal models of inflammatory and neuropathic pain, as well as asthma, highlighting its therapeutic potential.

-

Anti-hyperalgesic Activity: In a mouse model of chronic neuropathic pain (chronic constriction injury), administration of a prodrug of this compound resulted in a nearly complete reversal of mechanohyperalgesia.[7]

-

Anti-asthmatic Activity: In a mouse model of allergic asthma, a double prodrug of this compound, known as MRS4815, dramatically reduced lung inflammation.[1][4][5] Specifically, it was shown to reduce the eosinophil content in bronchoalveolar lavage fluid (BALF).

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the Suzuki coupling reaction. While the full detailed synthesis is complex and proprietary in some aspects, a general overview based on the synthesis of its analogs can be described. The process typically involves the preparation of a suitably functionalized naphthalene core and a separate synthesis of the bridged piperidine moiety, followed by their coupling.

Caption: General Synthetic Workflow for this compound.

A detailed synthesis of related bridged piperidine analogues involves the preparation of bromo-intermediates of the modified piperidine rings, followed by a Suzuki coupling with the naphthalene core, and subsequent ester hydrolysis.[5] The synthesis of the specific (1S,4S,5S)-2-azanorbornane moiety often starts from chiral precursors to ensure the correct stereochemistry.[4][5]

In Vitro P2Y14R Antagonist Binding Assay

The antagonist binding affinity of this compound for the human P2Y14 receptor can be determined using a fluorescence-based assay with whole cells expressing the receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO).

-

Fluorescent Ligand: A fluorescently labeled P2Y14R antagonist is used as a tracer.

-

Procedure:

-

hP2Y14R-CHO cells are incubated with a fixed concentration of the fluorescent antagonist.

-

Increasing concentrations of the test compound (this compound) are added to compete for binding to the receptor.

-

After incubation, the amount of bound fluorescent ligand is measured using flow cytometry.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand, is calculated.[7]

-

In Vivo Mouse Model of Allergic Asthma

The anti-inflammatory effects of this compound in the context of asthma can be evaluated using a murine model of allergic asthma.

-

Animal Model: BALB/c mice are commonly used.

-

Sensitization: Mice are sensitized with an allergen, such as ovalbumin (OVA) mixed with an adjuvant like alum, via intraperitoneal injections over a period of several days.

-

Challenge: Following sensitization, mice are challenged with an aerosolized solution of the allergen to induce an asthmatic response.

-

Treatment: this compound or its prodrug is administered, typically intraperitoneally, prior to the allergen challenge.

-

Endpoint Analysis:

-

Bronchoalveolar lavage fluid (BALF) is collected to measure the number of inflammatory cells, particularly eosinophils.

-

Lung tissue can be collected for histopathological analysis to assess inflammation and airway remodeling.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y14 receptor in health and disease. Its high potency, selectivity, and demonstrated in vivo efficacy in models of inflammation and pain make it and its derivatives promising candidates for further drug development. This guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their exploration of P2Y14R-targeted therapeutics.

References

- 1. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.unipd.it [research.unipd.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

P2Y14 receptor signaling pathways affected by MRS4738

In Vivo Efficacy of MRS4738: A Technical Guide to its Anti-Inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of MRS4738, a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G-protein coupled receptor activated by UDP-sugars, has emerged as a promising target for therapeutic intervention in a range of inflammatory and neuropathic pain conditions. This document summarizes key quantitative data, details experimental methodologies for preclinical evaluation, and illustrates the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound Administration

The in vivo administration of this compound has demonstrated significant efficacy in attenuating inflammatory responses and alleviating neuropathic pain in established murine models. The following tables summarize the key quantitative findings from these studies.

| Animal Model | Compound | Dose | Administration Route | Key Efficacy Metric | Result | Reference |

| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain) | This compound | 10 µmol/kg | Intraperitoneal (i.p.) | Reversal of Mechano-allodynia | Achieved complete (100%) pain reversal 1 to 2 hours post-injection.[1] | [1] |

| Ovalbumin (OVA)/Aspergillus (ASP) Sensitization (Allergic Asthma) | Prodrug of this compound | 20 µmol/kg | Intraperitoneal (i.p.) | Reduction in Bronchoalveolar Lavage Fluid (BALF) Eosinophil Content | Significantly reduced eosinophilic inflammation in the lungs.[2][3] | [2][3] |

Detailed Experimental Protocols

Reproducibility of in vivo studies is paramount. Below are detailed protocols for the key animal models used to evaluate the efficacy of this compound.

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model is a widely used method to induce peripheral neuropathy and study chronic pain mechanisms.

1. Animal Strain:

-

Male C57BL/6J mice are commonly used.

2. Surgical Procedure (Day 0):

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Suture the muscle and skin layers.

-

Allow the animals to recover for 7 days before drug administration and behavioral testing.[3]

3. This compound Administration (Day 7):

-

Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 30% PEG-400, 60% H₂O).[3]

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 µmol/kg.[1][3]

4. Endpoint Measurement (Post-administration):

-

Mechanical Allodynia: Assessed using von Frey filaments at various time points (e.g., 30 min, 1h, 2h, 5h) after drug administration. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the ipsilateral hind paw. A lower PWT indicates increased sensitivity to mechanical stimuli.

Allergic Asthma Model: Ovalbumin (OVA) and Aspergillus (ASP) Sensitization

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

1. Animal Strain:

-

BALB/c mice are a commonly used strain for inducing allergic airway inflammation.

2. Sensitization and Challenge Protocol:

-

Sensitization (Days 0 and 7): Administer an intraperitoneal (i.p.) injection of ovalbumin (OVA) and aspergillus (ASP) extract.[3]

-

Challenge (Day 14): Expose the mice to an aerosolized solution of OVA for a defined period to induce an allergic response in the airways.[3]

3. This compound Prodrug Administration:

-

Thirty minutes prior to the OVA challenge on day 14, administer the prodrug of this compound intraperitoneally at a dose of 20 µmol/kg.[3] The use of a prodrug can enhance the compound's pharmacokinetic properties.

4. Endpoint Measurement (Day 16):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a tracheotomy to collect bronchoalveolar lavage fluid (BALF).

-

Cell Counting: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Differential Cell Count: Prepare cytospin slides and stain with a differential staining solution (e.g., Diff-Quik) to determine the percentage of different inflammatory cells, particularly eosinophils. A reduction in eosinophil count in the BALF of treated animals compared to vehicle controls indicates efficacy.[3]

Signaling Pathways and Experimental Workflow

P2Y14 Receptor Signaling Cascade

This compound exerts its effects by antagonizing the P2Y14 receptor, which is coupled to the inhibitory G-protein, Gαi. Activation of this receptor by its endogenous ligands, such as UDP-glucose, initiates a signaling cascade that is blocked by this compound.

Caption: P2Y14 Receptor Signaling Pathway Blocked by this compound.

General Experimental Workflow for In Vivo Evaluation

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in preclinical models.

Caption: General workflow for in vivo testing of this compound.

References

The Role of MRS4738 in Modulating Asthma Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. Emerging research has identified the P2Y14 receptor (P2Y14R) as a key player in the amplification of allergic airway inflammation. MRS4738, a potent and selective antagonist of the P2Y14R, and its prodrug MRS4815, have demonstrated significant potential in mitigating key features of asthma in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the pathophysiology of asthma, and detailed experimental protocols for evaluating its efficacy.

Introduction: The P2Y14 Receptor in Asthma

The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate-glucose (UDP-glucose). In the context of allergic asthma, UDP-glucose is released into the airways, where it acts as a danger-associated molecular pattern (DAMP). Activation of P2Y14R on immune cells, particularly eosinophils, has been shown to be a critical, non-chemokine pathway that amplifies the inflammatory cascade.[1][2]

This compound is a high-affinity antagonist of the P2Y14 receptor.[2] Its development and the investigation of its prodrug, MRS4815, which exhibits enhanced bioavailability, have provided valuable tools to probe the therapeutic potential of targeting the P2Y14R in inflammatory diseases like asthma. Preclinical studies have shown that blockade of P2Y14R signaling can significantly reduce the hallmark features of allergic asthma.

Mechanism of Action of this compound in Allergic Airway Inflammation

The therapeutic effect of this compound in asthma is primarily attributed to its ability to block the UDP-glucose-mediated activation of P2Y14R on eosinophils. This intervention disrupts a critical positive feedback loop that amplifies eosinophilic inflammation.

Signaling Pathway of P2Y14R in Eosinophil Recruitment:

In an allergic inflammatory environment, the following cascade of events occurs:

-

UDP-Glucose Release: Allergens trigger the release of UDP-glucose from airway epithelial cells.

-

P2Y14R Activation: UDP-glucose binds to and activates the P2Y14R on the surface of eosinophils.

-

Enhanced Chemokinesis and Chemotaxis: P2Y14R activation, which is coupled to Gi proteins, enhances the intrinsic migratory activity of eosinophils (chemokinesis) and potentiates their response to eosinophil-specific chemoattractants such as CCL24 (eotaxin-2).[2]

-

Eosinophil Infiltration: This heightened migratory capacity leads to increased infiltration of eosinophils from the bloodstream into the airway lumen.

-

Amplification Loop: Infiltrated eosinophils can themselves be stimulated to release more UDP-glucose, creating a positive feedback loop that further amplifies eosinophilic recruitment and airway inflammation.[2]

This compound acts by competitively binding to the P2Y14R, thereby preventing UDP-glucose from activating this signaling cascade and breaking the inflammatory cycle.

In Vivo Efficacy of P2Y14R Antagonism

The therapeutic potential of blocking the P2Y14R has been investigated in a protease-allergen mouse model of asthma, which recapitulates key features of the human disease, including robust eosinophilic inflammation and airway hyperresponsiveness. In these studies, the P2Y14R antagonist PPTN, a close structural analog of this compound, was used to elucidate the in vivo effects.

Data Presentation: Effects of P2Y14R Antagonism on Airway Inflammation

Treatment with a P2Y14R antagonist during the allergen challenge phase of a mouse model of asthma resulted in a significant reduction in the infiltration of inflammatory cells into the airways.

| Cell Type | Vehicle Control (Cells/mL BALF) | P2Y14R Antagonist (PPTN) Treatment (Cells/mL BALF) | Percentage Reduction |

| Total Cells | ~1.2 x 10^6 | ~0.6 x 10^6 | ~50% |

| Eosinophils | ~0.8 x 10^6 | ~0.3 x 10^6 | ~62.5% |

| Lymphocytes | ~0.2 x 10^6 | ~0.1 x 10^6 | ~50% |

| Macrophages | No significant change | No significant change | - |

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[2]

Impact on Airway Hyperresponsiveness (AHR)

In the same protease-mediated model of asthma, genetic deletion of the P2Y14R was shown to significantly reduce airway hyperresponsiveness to methacholine challenge, returning airway resistance to near baseline levels.[3] While specific quantitative AHR data for this compound is not yet published, the evidence strongly suggests that pharmacological blockade with a potent antagonist would yield similar beneficial effects on this key physiological parameter of asthma.

Detailed Experimental Protocols

The following protocols are based on the methodologies described for the Aspergillus oryzae protease/ovalbumin (ASP/OVA) mouse model of allergic asthma used to evaluate the efficacy of P2Y14R antagonists.[2]

ASP/OVA Mouse Model of Allergic Asthma

Materials:

-

Animals: Female C57BL/6 mice, 6-8 weeks old.

-

Allergens: Ovalbumin (OVA), Aspergillus oryzae protease (ASP).

-

Antagonist: this compound or its prodrug MRS4815, dissolved in an appropriate vehicle (e.g., 10% DMSO, 30% PEG-400, 60% sterile water).

-

Control: Vehicle solution.

Procedure:

-

Sensitization (Days 0 and 7):

-

Lightly anesthetize mice (e.g., with isoflurane).

-

Administer intranasally a solution containing ASP and OVA in sterile phosphate-buffered saline (PBS). A typical dose would be 15 µg of OVA and 1.5 µg of ASP in a 20 µL volume.

-

Control mice receive an equal volume of PBS.

-

Repeat the sensitization on Day 7.

-

-

Treatment and Challenge (Day 14):

-

Administer this compound, its prodrug, or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to allergen challenge.

-

Place mice in a whole-body exposure chamber and challenge with an aerosolized solution of 1% OVA in PBS for 20-30 minutes.

-

-

Analysis (Day 16):

-

Proceed with the assessment of airway hyperresponsiveness and collection of bronchoalveolar lavage fluid.

-

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

-

Invasive airway mechanics measurement system (e.g., FlexiVent).

-

Methacholine solution in PBS at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

-

Anesthetic and paralytic agents.

Procedure:

-

Anesthetize the mouse and perform a tracheostomy.

-

Mechanically ventilate the animal.

-

Administer aerosolized methacholine in escalating doses.

-

Measure changes in airway resistance (Rrs) and compliance (Crs) after each dose.

-

Plot the dose-response curve for each animal.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

-

Sterile PBS.

-

Hemocytometer or automated cell counter.

-

Cytocentrifuge and slides.

-

Differential staining solution (e.g., Wright-Giemsa).

Procedure:

-

Euthanize the mouse and expose the trachea.

-

Cannulate the trachea and secure the cannula.

-

Instill and withdraw a fixed volume of cold, sterile PBS (e.g., 0.8 mL) three times.

-

Pool the recovered BAL fluid (BALF).

-

Determine the total number of cells using a hemocytometer.

-

Prepare cytospin slides of the BALF cells.

-

Stain the slides with a differential stain.

-

Perform a differential cell count of at least 300 cells per slide to identify macrophages, eosinophils, neutrophils, and lymphocytes.

Conclusion and Future Directions

This compound, by targeting the P2Y14 receptor, represents a novel therapeutic strategy for asthma that focuses on a key amplification pathway of eosinophilic inflammation. The preclinical data strongly support the continued investigation of P2Y14R antagonists as a potential treatment for eosinophilic asthma, particularly in cases that may be resistant to conventional therapies. Future research should focus on obtaining detailed quantitative data for this compound and its prodrugs in various asthma models, further elucidating the downstream signaling pathways in different immune cells, and ultimately, translating these promising findings into clinical development. The lack of effect on the initial T-cell sensitization phase suggests that P2Y14R antagonism may be particularly effective in treating acute exacerbations without compromising the adaptive immune memory.

References

Beyond P2Y14R: A Technical Guide to the Cellular Selectivity of MRS4738

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4738 has been identified as a potent and high-affinity antagonist of the G protein-coupled P2Y14 receptor (P2Y14R), a promising therapeutic target for inflammatory conditions.[1] A critical aspect of preclinical drug development is the characterization of a compound's selectivity profile to anticipate potential off-target effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond its primary target, P2Y14R. Based on extensive screening, this compound demonstrates a remarkably clean off-target profile, underscoring its high selectivity. This document details the quantitative data from these screening efforts, the experimental protocols employed, and the signaling pathways of receptors that have been identified as off-targets for structurally similar, analogous compounds, providing a broader context for the this compound chemical scaffold.

Off-Target Selectivity Profile of this compound

The selectivity of this compound was rigorously assessed by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). This program evaluates compounds against a broad panel of central nervous system receptors, transporters, and ion channels.

In this screening, this compound (also referred to as compound 15 in the cited literature) was tested at a high concentration of 10 µM. The results were definitive: this compound exhibited no significant interaction (defined as <50% inhibition of radioligand binding) with any of the 45 targets in the panel. This indicates a very low probability of this compound causing effects mediated by these common off-target sites at therapeutically relevant concentrations.

Table 1: Summary of Off-Target Screening Results for this compound

| Parameter | Details | Source |

| Screening Program | NIMH Psychoactive Drug Screening Program (PDSP) | |

| Compound Tested | This compound (compound 15) | |

| Test Concentration | 10 µM | |

| Target Panel Size | 45 Receptors, Transporters, and Ion Channels | |

| Result | No significant binding observed (<50% inhibition) | |

| Representative Target Classes Screened | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid Receptors; Monoamine Transporters; Ion Channels |

Experimental Protocols

Primary Affinity Assessment at P2Y14R: Fluorescence Antagonist Binding Assay

The high affinity of this compound for its primary target, the human P2Y14 receptor, was determined using a competitive fluorescence binding assay in whole cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14R (hP2Y14R).

-

Principle: This assay measures the ability of a test compound (this compound) to compete with and displace a known fluorescently-labeled P2Y14R antagonist from the receptor.

-

Methodology:

-

hP2Y14R-expressing CHO cells are incubated with a fixed concentration of a high-affinity fluorescent P2Y14R antagonist.

-

Increasing concentrations of the unlabeled competitor compound, this compound, are added.

-

After reaching equilibrium, the amount of bound fluorescent antagonist is quantified using techniques such as flow cytometry or fluorescence microscopy.

-

The reduction in fluorescence signal is proportional to the amount of fluorescent ligand displaced by this compound.

-

-

Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is calculated. This value is then converted to the inhibition constant (Ki) to reflect the binding affinity of this compound for P2Y14R.

Off-Target Profiling: NIMH PDSP Radioligand Binding Assay

The broad selectivity screening was performed using a standardized radioligand binding assay format, a gold-standard method for determining drug-receptor interactions.

-

Principle: This method measures the direct competition between a test compound (this compound) and a specific, high-affinity radiolabeled ligand for binding to a particular target receptor, transporter, or ion channel.

-

General Methodology:

-

Preparation: Cell membranes or tissues containing the target of interest are prepared. A specific radioligand (e.g., labeled with ³H or ¹²⁵I) known to bind the target with high affinity is selected.

-

Incubation: The cell membranes, radioligand, and the test compound (this compound at 10 µM) are combined in a buffer solution and incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of this compound to control samples (containing only the radioligand). A result of <50% inhibition at a 10 µM concentration, as was the case for this compound, indicates a lack of significant affinity for the tested target.

Caption: Workflow for determining the selectivity of this compound.

Signaling Pathways of Off-Targets Identified for this compound Analogues

While this compound itself is highly selective, some of its structural analogues have shown weak interactions with other cellular targets. Understanding the signaling pathways of these targets is crucial for structure-activity relationship (SAR) studies and for designing future compounds with even greater selectivity. Below are diagrams of representative pathways.

Sigma-1 Receptor (σ1R) Signaling

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.

Caption: Key signaling functions of the Sigma-1 Receptor.

Serotonin 5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C.

Caption: The canonical Gq-coupled signaling pathway for the 5-HT2C receptor.

Serotonin Transporter (SERT) Function

SERT is a monoamine transporter responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Off-target inhibition of SERT can lead to increased synaptic serotonin levels.

Caption: Mechanism of serotonin reuptake by SERT and its inhibition.

Conclusion

This compound is a highly selective P2Y14 receptor antagonist. Comprehensive off-target screening against a panel of 45 diverse cellular targets revealed no significant interactions at a concentration of 10 µM. This high degree of selectivity minimizes the potential for adverse effects mediated by common off-target pathways and strongly supports its development as a specific pharmacological tool and potential therapeutic agent. While some analogues of this compound show weak affinity for other receptors and transporters, these interactions are not observed with this compound itself, highlighting its refined and specific pharmacodynamic profile. Future research can leverage this selectivity to precisely probe the physiological and pathophysiological roles of the P2Y14 receptor in disease.

References

MRS4738: A Technical Guide for Basic Research in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, plays a critical role in a vast array of physiological and pathophysiological processes.[1] The P2Y family of G protein-coupled receptors (GPCRs) are central to this network, responding to nucleotides like ATP, ADP, UTP, and UDP-sugars.[2][3] Among these, the P2Y14 receptor (P2Y14R) has emerged as a significant target in immunology and inflammation. Activated by the damage-associated molecular pattern (DAMP) UDP-glucose, P2Y14R is implicated in chronic inflammatory conditions, making its selective antagonism a promising therapeutic strategy.[4][5]

This technical guide provides an in-depth overview of MRS4738, a potent and high-affinity antagonist of the P2Y14 receptor.[6] We will cover its mechanism of action, pharmacological data, and detailed experimental protocols for its application in basic research, providing a core resource for scientists investigating the role of P2Y14R in health and disease.

Mechanism of Action of this compound

This compound, with the chemical name 4-(4-((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid, functions as a selective, competitive antagonist at the P2Y14 receptor.[7]

The P2Y14 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[2][8] Upon activation by its endogenous agonist, UDP-glucose, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] Downstream of this, P2Y14R activation has also been shown to stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the phosphorylation of ERK1/2, p38, and JNK, which are crucial in inflammatory responses.[5][9]

This compound exerts its effect by binding to the orthosteric site of the P2Y14R, thereby preventing the binding of UDP-glucose and other agonists.[4] This blockade inhibits the initiation of the downstream signaling cascade, preventing the reduction in cAMP and subsequent activation of inflammatory pathways. This mechanism underlies its observed anti-inflammatory, anti-hyperalgesic, and anti-asthmatic activities in preclinical models.[1][6][10]

Figure 1: P2Y14R Signaling and this compound Inhibition.

Pharmacological Data

The potency and selectivity of this compound have been characterized primarily through in vitro binding and functional assays. All quantitative data are summarized for clear comparison.

Table 1: Potency of this compound at the Human P2Y14 Receptor

| Parameter | Receptor | Assay Type | Value (nM) | Reference |

| IC50 | Human P2Y14R | Fluorescence Competition Binding | 3.11 | [7] |

Table 2: Selectivity Profile of P2Y14R Antagonists

While comprehensive selectivity data for this compound itself is not fully detailed in the public literature, studies on its parent compound (PPTN) and closely related analogs indicate a high degree of selectivity for the P2Y14 receptor. Off-target screening of related compounds showed only weak interactions (in the µM range) with other GPCRs and no interaction with kinases, confirming the selective nature of this chemical scaffold.[7][11]

| Compound | Off-Target Interaction | Ki or % Inhibition | Note | Reference |

| PPTN (Parent scaffold) | Various GPCRs | Weak (µM range) | No significant kinase interaction | [11] |

| Related Analogs | SERT, DAT, 5-HT Receptors | Ki > 4.9 µM | Weak off-target interactions | [4] |

| MRS4759 (Related Analog) | Human A3AR | Ki = 3.60 nM | Dual affinity for A3AR and P2Y14R | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the use of this compound in purinergic signaling research.

In Vitro: P2Y14R Fluorescence Competition Binding Assay

This protocol is used to determine the binding affinity (IC50) of test compounds like this compound for the P2Y14 receptor. The assay relies on the displacement of a fluorescently labeled P2Y14R antagonist by the unlabeled test compound.

Figure 2: Workflow for P2Y14R Fluorescence Binding Assay.

Methodology:

-

Cell Culture:

-

Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (CHO-hP2Y14R) in appropriate culture medium (e.g., F-12 Ham's medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

-

Culture cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Test Compound (this compound): Prepare a stock solution (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

-

Fluorescent Antagonist Tracer: Prepare a working solution of a known fluorescent P2Y14R antagonist (e.g., a derivative of PPTN labeled with AlexaFluor488) at a fixed concentration (typically at or near its Kd, e.g., 50 nM).[12]

-

-

Assay Procedure:

-

Harvest CHO-hP2Y14R cells using a non-enzymatic dissociation solution.

-

Wash the cells with assay buffer and resuspend to a concentration of approximately 1-2 million cells/mL.

-

In a 96-well plate or microcentrifuge tubes, add cells, the serially diluted test compound (this compound), and the fluorescent antagonist tracer.

-

Include control wells: "total binding" (cells + tracer) and "non-specific binding" (cells + tracer + a high concentration of a known non-fluorescent antagonist, e.g., 20 µM PPTN).[12]

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]

-

-

Data Acquisition and Analysis:

-

Analyze the fluorescence of the cell suspension using a flow cytometer.

-

Record the Mean Fluorescence Intensity (MFI) for each sample.

-

Subtract the MFI of the non-specific binding control from all other readings.

-

Normalize the data, with 100% binding defined by the "total binding" control.

-

Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

-

Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the fluorescent tracer.

-

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is used to evaluate the anti-inflammatory and anti-asthmatic effects of this compound in vivo. It involves sensitizing mice to the allergen ovalbumin (OVA) to induce an immune response, followed by an airway challenge with OVA to trigger asthmatic symptoms.

Methodology:

-

Animals:

-

Use BALB/c mice (6-8 weeks old), a strain commonly used for allergic airway disease models.[13]

-

-

Sensitization Phase:

-

On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) adjuvant in a total volume of 200 µL sterile PBS.[14]

-

Control animals receive i.p. injections of PBS with alum only.

-

-

Challenge Phase:

-

Drug Administration:

-

Endpoint Analysis (24-48 hours after final challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography.[13]

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.[16]

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IL-6, TNF-α) in BAL fluid or lung homogenates using ELISA.[7]

-

Histology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[17]

-

Application Logic in Purinergic Signaling Research

This compound serves as a critical tool to dissect the specific contribution of the P2Y14 receptor pathway in complex biological systems. The logic for its use follows a clear sequence of establishing a functional effect and then using the antagonist to confirm the pathway's involvement.

Figure 3: Logical Framework for Using this compound in Research.

By using this compound, researchers can confidently attribute specific cellular or physiological outcomes to the P2Y14 receptor, distinguishing its role from that of other purinergic receptors and paving the way for targeted drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 17. oatext.com [oatext.com]

The Selectivity Profile of MRS4738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4738 has emerged as a potent and highly selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinity, the associated signaling pathways, and the experimental methodologies used for its characterization. The high affinity and selectivity of this compound for the P2Y14R make it a valuable pharmacological tool for studying the receptor's role in physiology and disease, and a promising scaffold for the development of novel therapeutics.

Introduction

The P2Y14 receptor, activated by UDP-sugars like UDP-glucose, is a member of the Gi-coupled subfamily of P2Y receptors.[1] Its expression in immune cells suggests a significant role in modulating inflammatory processes, making it an attractive target for therapeutic intervention in conditions such as asthma and neuropathic pain.[2] this compound, a derivative of the naphthalene-based antagonist PPTN, was developed to improve upon the parent compound's properties.[2] Understanding its selectivity is paramount for its utility as both a research tool and a potential drug candidate.

Selectivity and Affinity Profile

This compound is a pure (S,S,S) 2-azanorbornane enantiomer that demonstrates high-affinity binding to the human P2Y14 receptor.[2] Quantitative analysis has been performed primarily through fluorescence competition binding assays.

Quantitative Binding Data

The binding affinity of this compound and its parent compound, PPTN, for the human P2Y14 receptor has been determined, highlighting its potent antagonist activity. The broader selectivity profile, particularly for the highly selective parent compound PPTN, underscores the specificity of this chemical series for the P2Y14R.

| Compound | Target Receptor | Assay Type | IC50 / KB (nM) | Selectivity Notes | Reference |

| This compound (compound 15) | human P2Y14R | Fluorescence Binding Assay | 3.11 | Off-target binding data available in supporting information of the primary publication. | [2] |

| PPTN (Parent Compound) | human P2Y14R | cAMP Accumulation Assay | 0.434 (KB) | >10,000-fold selective over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13).[3][4] | [3] |

Note: The IC50 value for this compound is explicitly provided in the supporting information of the cited reference.[2]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G protein complex.[2][5] Antagonism by this compound blocks the initiation of this signaling cascade, which is crucial for the receptor's physiological effects.

Canonical Gi-Coupled Pathway

Activation of the P2Y14R by an agonist like UDP-glucose leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5] This pathway can be modulated by pertussis toxin, which ADP-ribosylates the Gαi subunit, uncoupling it from the receptor.[5] Downstream of cAMP modulation, P2Y14R activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[5]

Experimental Protocols

The primary method for determining the binding affinity of this compound is a whole-cell fluorescence competition binding assay, typically employing flow cytometry.

Fluorescence Competition Binding Assay Workflow

This assay quantifies the ability of a non-fluorescent compound (the competitor, e.g., this compound) to displace a fluorescently labeled ligand from the receptor. The use of whole cells expressing the human P2Y14R (e.g., CHO or HEK-293 cells) provides a more physiologically relevant context than isolated membranes.

Detailed Methodological Steps:

-

Cell Culture and Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human P2Y14 receptor are cultured under standard conditions. On the day of the assay, cells are harvested, washed with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES), and resuspended to a final concentration of approximately 1-5 x 10^6 cells/mL.

-

Competition Reaction:

-

A serial dilution of the unlabeled antagonist (this compound) is prepared.

-

The cell suspension is aliquoted into a 96-well plate.

-

The diluted antagonist is added to the wells, and the plate is incubated to allow for initial binding (e.g., 30 minutes at 37°C).

-

A fixed, subsaturating concentration of a high-affinity fluorescent P2Y14R antagonist probe (e.g., a derivative of PPTN conjugated to Alexa Fluor 488) is then added to all wells.

-

The plate is incubated further to allow the binding to reach equilibrium (e.g., 30-60 minutes at 37°C), protected from light.

-

-

Data Acquisition: Samples are analyzed on a flow cytometer equipped with a laser appropriate for exciting the fluorophore (e.g., a 488 nm blue laser for Alexa Fluor 488). The fluorescence intensity of thousands of individual cells per sample is measured.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each concentration of the competitor. The data are normalized relative to controls (no competitor for 100% binding, and a saturating concentration of a known antagonist for non-specific binding). The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the fluorescent probe, is determined by fitting the data to a one-site competition model using non-linear regression.

Logical Framework for Selectivity

The utility of a pharmacological tool like this compound is defined by its selectivity. High selectivity means the compound interacts preferentially with its intended target (on-target) with minimal interaction at other related or unrelated receptors (off-target). The parent compound series to which this compound belongs has demonstrated exceptional selectivity for P2Y14R over other P2Y receptor subtypes.

Conclusion

This compound is a highly potent and selective antagonist for the P2Y14 receptor. Its low nanomolar affinity, combined with the high selectivity of its parent chemical scaffold, makes it an exemplary tool for the specific interrogation of P2Y14R function in vitro and in vivo. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein serve as a critical resource for researchers aiming to leverage this compound in the fields of pharmacology, immunology, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders | Technology Transfer [techtransfer.nih.gov]

- 5. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of MRS4738: A P2Y14 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary efficacy of MRS4738, a potent and selective antagonist of the P2Y14 receptor (P2Y14R). This compound has demonstrated significant therapeutic potential in preclinical models of neuropathic pain and allergic asthma. This document summarizes the available quantitative data, details the experimental protocols used in these seminal studies, and illustrates the key signaling pathways and experimental workflows.

Core Findings and Data Presentation

This compound, a bridged piperidine analogue of a naphthalene-based P2Y14R antagonist, has shown promising in vivo activity.[1][2] The primary mechanism of action for this compound is the blockade of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various inflammatory processes.[3][4] The activation of P2Y14R by its endogenous agonist, UDP-glucose, is associated with the promotion of inflammatory responses.[3]

Efficacy in Neuropathic Pain

In a well-established mouse model of chronic neuropathic pain, the Chronic Constriction Injury (CCI) of the sciatic nerve, P2Y14R antagonists have been shown to rapidly reverse mechanical allodynia.[5][6] While specific quantitative data for this compound's effect on paw withdrawal threshold over time is not detailed in the provided search results, studies on closely related analogues demonstrate the potential of this class of compounds. For instance, two analogues achieved complete (100%) reversal of pain at 1 to 2 hours post-injection.[5][6]

Table 1: Efficacy of P2Y14R Antagonists in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

| Compound | Dose (intraperitoneal) | Time to Max Effect | Maximum Pain Reversal | Duration of Action (Significant Relief) | Reference |

| Analogue 1 | 10 µmol/kg | ~1 hour | 100% | Up to 3 hours | [6] |

| Analogue 4 | 10 µmol/kg | 1-2 hours | 100% | Up to 5 hours | [5][6] |

Note: Specific quantitative data for this compound was not available in the search results. The data presented is for structurally related and potent P2Y14R antagonists from the same study to illustrate the therapeutic potential of this drug class.

Efficacy in Allergic Asthma

The therapeutic potential of this compound extends to inflammatory respiratory conditions. In a mouse model of allergic asthma, the double prodrug of this compound, designated MRS4815, was shown to dramatically reduce lung inflammation.[1][2] This model typically involves sensitization with an allergen like ovalbumin (OVA) followed by a challenge to induce an inflammatory response characterized by the influx of eosinophils into the airways.[7][8]

Table 2: Effect of this compound Prodrug (MRS4815) on Lung Inflammation in a Mouse Model of Allergic Asthma

| Treatment Group | Key Outcome | Result | Reference |

| Vehicle | Lung Inflammation | - | [1][2] |

| MRS4815 | Lung Inflammation | Dramatically Reduced | [1][2] |

Note: The search results state a "dramatic reduction" in lung inflammation but do not provide specific quantitative data such as eosinophil counts in the bronchoalveolar lavage fluid (BALF) for this compound or its prodrug.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary efficacy studies of this compound and related compounds.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce peripheral mononeuropathy in rodents, mimicking chronic nerve compression injuries in humans.

-

Animal Model: Adult male ICR mice (7-8 weeks old) are typically used.[9]

-

Anesthesia: Animals are anesthetized with isoflurane.

-

Surgical Procedure:

-

The left sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, the nerve is loosely ligated with sutures (e.g., silk or catgut) at four locations, approximately 1 mm apart. The ligatures are tightened until a slight constriction is visible and brief muscle twitching is observed.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time point post-surgery (e.g., 7 days).

-

Behavioral Testing (Mechanical Allodynia):

-

Paw withdrawal threshold is assessed using von Frey filaments.

-

Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate.

-

A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.

-

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.

-

Animal Model: BALB/c mice are commonly used due to their robust Th2-biased immune responses.

-

Sensitization:

-

Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14).

-

-

Challenge:

-

Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 24, 25, and 26).

-

-

Drug Administration: this compound prodrug (MRS4815) or vehicle is administered prior to the OVA challenges.

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).

-

Cell Counts: The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. Total cell counts are determined, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa).

-

Visualizations: Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway in Inflammation

The P2Y14 receptor is a Gi-coupled receptor. Its activation by UDP-glucose initiates a signaling cascade that contributes to inflammatory responses. Antagonism of this receptor by this compound is expected to inhibit these downstream effects.

Caption: P2Y14R activation by UDP-glucose and its inhibition by this compound.

Experimental Workflow for Efficacy Testing in Neuropathic Pain

The following diagram illustrates the key steps in evaluating the antihyperalgesic effects of this compound in the CCI model.

Caption: Workflow for the Chronic Constriction Injury (CCI) pain model.

Experimental Workflow for Efficacy Testing in Allergic Asthma

This diagram outlines the process for assessing the anti-inflammatory effects of this compound's prodrug in the OVA-induced asthma model.

Caption: Workflow for the Ovalbumin (OVA)-induced asthma model.

References

- 1. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]